Cas no 312536-18-8 (5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)

5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique structural features, including a methyl-substituted thiazole core and a phenylethylamine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The thiazole moiety confers stability and enhances binding interactions, while the phenylethyl group may influence lipophilicity and receptor affinity. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for further derivatization or mechanistic studies. Applications include investigations into enzyme modulation, receptor targeting, and structure-activity relationship (SAR) explorations. The compound is typically supplied with analytical documentation to ensure reproducibility in research settings.
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine structure
312536-18-8 structure
Product name:5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
CAS No:312536-18-8
MF:C12H14N2S
Molecular Weight:218.317961215973
CID:6787061
PubChem ID:935229

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • AKOS005449236
    • MLS000974491
    • VS-09237
    • CS-0327931
    • SR-01000289427
    • HMS1595M02
    • BBL029440
    • CHEMBL1583056
    • Oprea1_214917
    • DTXSID701322941
    • 312536-18-8
    • SR-01000289427-1
    • STK377808
    • HMS2826D14
    • SMR000498167
    • 5-methyl-N-phenethylthiazol-2-amine
    • 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
    • インチ: 1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
    • InChIKey: XNYRJUSVIKOJKQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1NCCC1C=CC=CC=1

計算された属性

  • 精确分子量: 218.08776963g/mol
  • 同位素质量: 218.08776963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 53.2Ų

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398601-1g
5-Methyl-N-phenethylthiazol-2-amine
312536-18-8 98%
1g
¥5587.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398601-5g
5-Methyl-N-phenethylthiazol-2-amine
312536-18-8 98%
5g
¥11896.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398601-500mg
5-Methyl-N-phenethylthiazol-2-amine
312536-18-8 98%
500mg
¥4527.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398601-10g
5-Methyl-N-phenethylthiazol-2-amine
312536-18-8 98%
10g
¥15042.00 2024-08-02

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine 関連文献

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amineに関する追加情報

5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS No 312536-18-8): A Comprehensive Overview

The compound 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS No 312536-18-8) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The thiazole ring in this molecule is further substituted with a methyl group at position 5 and an N-(2-phenylethyl) group at position 2, making it a versatile scaffold for various chemical modifications and applications.

Recent studies have highlighted the potential of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine as a promising candidate in drug discovery efforts. Its heterocyclic structure provides a platform for exploring diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics simulations, to investigate the binding interactions of this compound with various biological targets.

The synthesis of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through the condensation of thiourea derivatives with aldehydes or ketones under specific reaction conditions. The subsequent introduction of the methyl and N-(2-phenylethyl) groups requires precise control over reaction parameters to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of applications, 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has shown potential in the development of novel therapeutic agents. For instance, its ability to modulate cellular signaling pathways makes it a valuable tool in anticancer research. Preclinical studies have demonstrated its capacity to inhibit key enzymes involved in tumor progression, suggesting its role as a potential chemotherapeutic agent.

Moreover, the compound's antioxidant properties have been leveraged in cosmetic formulations to combat oxidative stress and protect skin cells from environmental damage. Its ability to neutralize free radicals has been validated through extensive in vitro assays, providing a scientific basis for its use in skincare products.

Recent breakthroughs in green chemistry have also influenced the development of sustainable methods for synthesizing 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amines. Biocatalytic approaches and the use of renewable feedstocks are being explored to minimize waste generation and energy consumption during production.

In conclusion, 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amines (CAS No 312536-18-8) represent a significant advancement in heterocyclic chemistry with broad implications across multiple disciplines. Ongoing research continues to uncover new applications and optimize its synthesis pathways, underscoring its importance as a versatile building block in modern chemical science.

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